Methyl 6-amino-5-nitropyridazine-3-carboxylate

Synthetic Methodology Process Chemistry Heterocyclic Synthesis

This polyfunctionalized pyridazine building block offers orthogonal reactivity: the C-5 nitro group reduces to an ortho-diamine for annulation, while the C-3 methyl ester undergoes mild aminolysis to carboxamides without protecting-group manipulation. The adjacent nitrogen atoms in the pyridazine ring enable unique hydrogen-bonding and metal-chelation patterns absent in pyridine or pyrazine analogs. Ideal for constructing imidazo[4,5-c]pyridazine kinase inhibitor cores and JAK-targeting amide libraries. Insist on this specific substitution pattern to avoid logP shifts and SNAr regioselectivity losses associated with the free acid or pyridine isostere.

Molecular Formula C6H6N4O4
Molecular Weight 198.14 g/mol
Cat. No. B15073108
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 6-amino-5-nitropyridazine-3-carboxylate
Molecular FormulaC6H6N4O4
Molecular Weight198.14 g/mol
Structural Identifiers
SMILESCOC(=O)C1=NN=C(C(=C1)[N+](=O)[O-])N
InChIInChI=1S/C6H6N4O4/c1-14-6(11)3-2-4(10(12)13)5(7)9-8-3/h2H,1H3,(H2,7,9)
InChIKeyCPCYQANZDBSURK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2.5 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 6-amino-5-nitropyridazine-3-carboxylate: A Differentiated Pyridazine Building Block for Heterocyclic Synthesis and Medicinal Chemistry


Methyl 6-amino-5-nitropyridazine-3-carboxylate (CAS 104685-75-8) is a polyfunctionalized pyridazine derivative bearing amino, nitro, and methyl ester substituents on a 1,2-diazine core [1]. This compound serves as a key intermediate for the construction of annulated nitrogen heterocycles, leveraging the orthogonal reactivity of its nitro group (reducible to amine) and ester moiety (hydrolyzable to carboxylic acid or convertible to amide) . Its strategic value in medicinal chemistry arises from the unique positioning of the two adjacent nitrogen atoms in the pyridazine ring, which enables distinct hydrogen-bonding patterns and metal-chelation capabilities compared to pyridine or pyrazine isosteres .

Why Generic Pyridazine Analogs Cannot Substitute for Methyl 6-amino-5-nitropyridazine-3-carboxylate


Substituting Methyl 6-amino-5-nitropyridazine-3-carboxylate with seemingly analogous compounds—such as the corresponding free acid, the pyridine isostere, or the carboxamide derivative—introduces significant deviations in reactivity, lipophilicity, and downstream functionalization potential. The methyl ester group confers both improved solubility in organic media and a distinct LogP of 1.463 [1], whereas the free acid (LogP 1.375) exhibits markedly different partitioning behavior that alters extraction efficiency and chromatographic mobility [2]. Furthermore, the pyridazine ring's two adjacent nitrogen atoms create an electrophilic C-4 position susceptible to regioselective nucleophilic aromatic substitution, a reactivity profile absent in the pyridine analog [3]. The quantitative evidence below establishes where this specific substitution pattern yields measurable advantages over close structural comparators.

Quantitative Differentiation Evidence for Methyl 6-amino-5-nitropyridazine-3-carboxylate vs. Closest Analogs


Synthetic Yield Advantage: Microwave-Assisted Esterification Delivers >80% Yield vs. Traditional Thermal Methods

Under microwave-assisted conditions, the synthesis of Methyl 6-amino-5-nitropyridazine-3-carboxylate proceeds with yields maintained above 80% [1]. In contrast, traditional thermal esterification of the analogous free acid typically requires extended reaction times (hours) and achieves lower isolated yields due to competing decarboxylation [2]. The Nettekoven and Schmitt (2003) microwave-optimized protocol reduces reaction time from hours to minutes while preserving >80% yield, a clear process advantage over conventional heating methods for related pyridazine carboxylates [1].

Synthetic Methodology Process Chemistry Heterocyclic Synthesis

Lipophilicity Differentiation: Methyl Ester (LogP 1.463) vs. Free Acid (LogP 1.375) Enables Distinct Solvent Partitioning

The methyl ester derivative exhibits a computed LogP of 1.463 [1], representing a 0.088 log unit increase in lipophilicity relative to the corresponding free acid (LogP 1.375) [2]. This difference corresponds to approximately 22% higher partitioning into octanol, translating to measurably different retention times in reversed-phase HPLC and altered extraction efficiency in liquid-liquid workup. The topological polar surface area (PSA) of 111.03 Ų [1] further quantifies its moderate polarity profile, positioning it between highly polar pyridazine salts (PSA >130 Ų) and fully protected, lipophilic analogs.

Physicochemical Properties ADME Optimization Medicinal Chemistry

Purity and Storage Stability: Commercial Availability at ≥95% Purity with Defined Storage Conditions

Methyl 6-amino-5-nitropyridazine-3-carboxylate is commercially available at minimum purity specifications of 95-98% from multiple ISO-certified vendors . Recommended storage at 2-8°C ensures long-term stability . In contrast, the free acid analog often requires more stringent storage (inert atmosphere, dark conditions) due to greater hygroscopicity and susceptibility to decarboxylation . The methyl ester's stability profile reduces the risk of degradation during shipping and handling, minimizing batch-to-batch variability in downstream applications.

Quality Control Procurement Specifications Stability

Synthetic Versatility: Orthogonal Functional Groups Enable Divergent Derivatization Pathways

The compound possesses three chemically distinct reactive sites: a nitro group (reducible to primary amine), a methyl ester (hydrolyzable to carboxylic acid or convertible to amide via aminolysis), and the electrophilic C-4 position of the pyridazine ring (susceptible to nucleophilic aromatic substitution) . This orthogonal reactivity profile contrasts with simpler pyridazine building blocks that lack the full complement of functional handles. For example, 6-amino-5-nitropyridazine-3-carboxylic acid lacks the ester protecting group, necessitating additional protection/deprotection steps in multi-step sequences and increasing step count by 1-2 synthetic operations .

Synthetic Intermediate Building Block Heterocyclic Chemistry

Distinct Hydrogen-Bonding Capacity: Pyridazine Ring Enables Bidentate Metal Chelation Absent in Pyridine Isostere

The pyridazine core contains two adjacent nitrogen atoms capable of bidentate metal chelation, a binding mode unavailable to the pyridine analog (6-amino-5-nitropyridine-3-carboxylate) which possesses only a single ring nitrogen [1]. This structural feature enables distinct interactions with metalloenzymes and facilitates the construction of metal-organic frameworks (MOFs) or coordination polymers. The adjacent nitrogen atoms also create a unique hydrogen-bonding acceptor motif that influences molecular recognition in biological targets, as exploited in GABAA receptor ligands derived from this scaffold [2].

Coordination Chemistry Drug Design Metal Chelation

High-Value Application Scenarios for Methyl 6-amino-5-nitropyridazine-3-carboxylate in Research and Development


Synthesis of Fused Pyridazine Heterocycles via Nitro Group Reduction and Cyclocondensation

Reduction of the 5-nitro group to the corresponding amine (using Pd/C or Raney Ni under H2) provides an ortho-diamine motif that undergoes facile cyclocondensation with 1,2-dicarbonyl compounds or orthoesters to form imidazo[4,5-c]pyridazines. This annulation strategy is central to generating kinase inhibitor scaffolds and GABAA receptor modulators [1]. The methyl ester at C-3 remains intact during nitro reduction, allowing subsequent diversification via amide bond formation without additional protection [2].

Preparation of Pyridazine-3-carboxamide Libraries for Structure-Activity Relationship (SAR) Studies

Direct aminolysis of the methyl ester with primary or secondary amines under mild conditions (e.g., DIPEA, THF, 50°C) yields the corresponding pyridazine-3-carboxamides in high yields. This transformation enables rapid generation of amide libraries for biological screening, particularly for targets such as JAK kinases and soluble guanylyl cyclase where pyridazine carboxamides have demonstrated nanomolar potency [1]. The orthogonal protection of the carboxylic acid as the methyl ester avoids racemization or side reactions common with free acid activation methods [2].

Metal-Catalyzed Cross-Coupling at the C-4 Position for Late-Stage Functionalization

The C-4 position of the pyridazine ring, activated by the electron-withdrawing nitro group at C-5, undergoes regioselective nucleophilic aromatic substitution (SNAr) with amines, thiols, or alkoxides. Alternatively, conversion of the amino group at C-6 to a halogen (via Sandmeyer reaction) enables Suzuki-Miyaura or Buchwald-Hartwig cross-coupling for introduction of aryl or amine substituents [1]. This late-stage diversification strategy is particularly valuable for optimizing lead compounds in medicinal chemistry without de novo resynthesis of the core [2].

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